2-Naphthyl alpha-D-glucopyranoside 2-Naphthyl alpha-D-glucopyranoside 2-naphthyl alpha-D-glucoside is an alpha-D-glucoside that is alpha-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group. It has a role as a chromogenic compound. It is an alpha-D-glucoside and a member of naphthalenes. It derives from a 2-naphthol.
Brand Name: Vulcanchem
CAS No.: 25320-79-0
VCID: VC20753101
InChI: InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
SMILES: C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C16H18O6
Molecular Weight: 306.31 g/mol

2-Naphthyl alpha-D-glucopyranoside

CAS No.: 25320-79-0

Cat. No.: VC20753101

Molecular Formula: C16H18O6

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthyl alpha-D-glucopyranoside - 25320-79-0

CAS No. 25320-79-0
Molecular Formula C16H18O6
Molecular Weight 306.31 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Standard InChI InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Standard InChI Key MWHKPYATGMFFPI-LJIZCISZSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O

Structural Representation

The structure can be represented in both 2D and 3D formats, showcasing the arrangement of atoms and the spatial orientation of the naphthyl group attached to the glucopyranoside moiety.

Synonyms

  • 2-Naphthyl glucoside

  • Beta-naphthyl alpha-D-glucopyranoside

Enzymatic Substrate

2-Naphthyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidase enzymes. Upon hydrolysis, it releases 2-naphthol, which can be detected through various methods, including colorimetric assays where it forms a reddish-brown azo dye when coupled with suitable staining reagents like hexazonium p-rosaniline .

Chromogenic Compound

Due to its chromogenic properties, this compound is utilized in biochemical assays to measure enzyme activity and can be analyzed through fluorescence techniques .

Biological Activity

Research indicates that compounds related to naphthalene derivatives exhibit various biological activities, including antibacterial and antioxidant properties. For instance, studies have shown that naphthalene-based compounds can inhibit specific enzymes and pathogens effectively .

Synthesis and Characterization

The synthesis of naphthalene derivatives often involves standard organic reactions such as glycosylation techniques. Characterization methods include NMR spectroscopy, which provides insights into the molecular structure and purity of synthesized compounds .

Data Table

PropertyValue
Molecular FormulaC$$
_{16}HH
_{18}OO
_6$$
Molecular Weight306.31 g/mol
CAS Number25320-79-0
ColorWhite to slightly off-white
SolubilitySoluble in warm water/ethanol mixture (1:1)

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